molecular formula C5H8Cl2N2O2S B3249671 2-(1H-imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride CAS No. 1955557-93-3

2-(1H-imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride

Cat. No.: B3249671
CAS No.: 1955557-93-3
M. Wt: 231.10
InChI Key: LYKDUFWVFGBVDG-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride is a specialized chemical reagent designed for research applications, particularly as a key intermediate in organic synthesis. Its molecular structure, characterized by the imidazole heterocycle linked to an ethanesulfonyl chloride group, makes it a valuable electrophile for introducing the sulfonamide functional group into target molecules . Researchers primarily utilize this compound to synthesize diverse sulfonamide derivatives . These sulfonamides are of significant interest in medicinal chemistry and drug discovery for the development of novel compounds with potential biological activity. The imidazole ring in its structure can also serve as a ligand for metal coordination or participate in further functionalization, adding to its versatility . As a reactive sulfonyl chloride, this compound requires strict handling protocols. It must be stored under an inert atmosphere at 2-8°C to maintain stability and purity . Researchers should note that it is classified with the GHS Signal Word "Danger" and Hazard Statement H314, indicating it causes severe skin burns and eye damage . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-imidazol-1-ylethanesulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S.ClH/c6-11(9,10)4-3-8-2-1-7-5-8;/h1-2,5H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKDUFWVFGBVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCS(=O)(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955557-93-3
Record name 2-(1H-imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride typically involves the reaction of 2-(1H-imidazol-1-yl)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

Chemical Synthesis

Reagent for Imidazole Derivatives :
This compound is primarily used as a reagent for synthesizing various imidazole derivatives and sulfonamide compounds. The sulfonyl chloride group allows for diverse chemical modifications, facilitating the formation of sulfonamide derivatives through substitution reactions with amines or alcohols.

Table 1: Types of Reactions Involving 2-(1H-imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride

Reaction TypeProducts FormedCommon Reagents Used
SubstitutionSulfonamide DerivativesAmines, Alcohols
HydrolysisSulfonic AcidWater, Aqueous Sodium Hydroxide

Biological Applications

Modification of Biomolecules :
The compound is employed in the modification of proteins and peptides to introduce functional sulfonamide or sulfonate groups. This modification is crucial for studying protein interactions and enzyme activities.

Pharmaceutical Development :
Research indicates potential applications in developing pharmaceutical agents that target specific enzymes or receptors associated with imidazole or sulfonamide functionalities. Its broad spectrum of biological activities includes antibacterial, antiviral, and anti-inflammatory properties.

Industrial Applications

Production of Specialty Chemicals :
In industrial settings, this compound serves as an intermediate in the production of specialty chemicals and materials, including catalysts and functionalized polymers. Its unique structure allows for tailored chemical properties suitable for various applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of sulfonamide derivatives synthesized from this compound. The results demonstrated significant antibacterial activity against various strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Protein Modification

Research focused on the use of this compound to modify proteins involved in metabolic pathways. The introduction of sulfonamide groups enhanced the binding affinity of these proteins to their substrates, indicating its utility in biochemical research aimed at understanding metabolic regulation.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, such as amines or alcohols, to form covalent bonds. The imidazole ring can also participate in various interactions, including hydrogen bonding and coordination with metal ions .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-(1H-Imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride and Analogues

Compound (CAS No.) Substituents/Functional Groups Similarity Score Key Properties/Reactivity
Target Compound Imidazole-1-yl, ethane-sulfonyl chloride, HCl N/A High reactivity (SO₂Cl), hydrolytically sensitive
2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride (858513-10-7) Methyl-imidazole, ethanamine, 2HCl 0.88 Amine nucleophilicity, stable in aqueous media
(1H-Imidazol-2-yl)methanamine hydrochloride (138799-95-8) Imidazole-2-yl, methanamine, HCl 0.88 Reduced steric hindrance, amine reactivity
2-(Hydroxymethyl)-1-methyl-1H-imidazole hydrochloride (718642-27-4) Methyl-imidazole, hydroxymethyl, HCl N/A Alcohol stability, lower reactivity
2-(1-Naphthylmethyl)-2-imidazoline Hydrochloride Naphthylmethyl, imidazoline, HCl N/A Bulkier aromatic group, light/heat sensitivity

Key Observations :

Reactivity : The sulfonyl chloride group in the target compound confers higher electrophilicity compared to amines (e.g., 858513-10-7) or hydroxymethyl groups (718642-27-4) . This makes it prone to hydrolysis but ideal for synthesizing sulfonamide drugs.

Stability : Compounds with hydroxymethyl () or amine groups exhibit greater stability under ambient conditions, whereas the target compound requires anhydrous storage to prevent hydrolysis. The naphthyl-containing analogue () decomposes under light/heat, releasing HCl and nitrogen oxides .

Solubility : Hydrochloride salts enhance aqueous solubility across all analogues. However, sulfonyl chloride’s lipophilicity (higher log Pow inferred) may reduce bioavailability compared to polar hydroxymethyl or amine derivatives.

Physicochemical Data Gaps

Limited data exist for log Pow, vapor pressure, and thermal stability of the target compound. Analogues like 2-(1-Naphthylmethyl)-2-imidazoline Hydrochloride also lack partition coefficient data, highlighting a need for experimental characterization .

Biological Activity

2-(1H-imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride is a chemical compound characterized by its imidazole ring, sulfonyl chloride group, and hydrochloride salt form. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

  • Molecular Formula : C5_5H7_7ClN2_2O2_2S
  • SMILES : C1=CN(C=N1)CCS(=O)(=O)Cl
  • InChIKey : BSEZCJRXTZNQBL-UHFFFAOYSA-N

Structure

The compound features a sulfonyl chloride group attached to an imidazole moiety, which is known for its versatility in biological interactions. This structure allows for various chemical reactions, including substitutions and hydrolysis, making it valuable in synthetic chemistry.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that related imidazole compounds can inhibit the growth of various bacteria, including Bacillus subtilis and Klebsiella pneumoniae . The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Antibacterial Activity Evaluation

In a comparative study, several imidazole derivatives were synthesized and tested for their antibacterial efficacy. The results demonstrated that compounds similar to this compound showed inhibition zones ranging from 18 mm to 32 mm against Gram-positive and Gram-negative bacteria .

CompoundInhibition Zone (mm)Bacteria Tested
Compound A32K. pneumoniae
Compound B28E. coli
Compound C19S. aureus

Study 2: Structure-Based Drug Design

A study focused on the design of ethylenediamine derivatives highlighted the importance of the sulfonamide group in enhancing biological activity. The introduction of imidazole rings in these compounds improved their binding affinity to target enzymes, suggesting that similar modifications could be beneficial for this compound .

The potential mechanism of action for this compound may involve:

  • Enzyme Inhibition : The sulfonyl chloride group can react with nucleophiles in active sites of enzymes, leading to inhibition.
  • Modification of Biomolecules : The compound can be utilized to introduce sulfonamide groups into proteins or peptides, potentially altering their function or stability .

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(1H-imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride, and how can purity be ensured?

The compound is typically synthesized via sulfonation of imidazole derivatives using chlorosulfonic acid under inert conditions. A common approach involves reacting 1H-imidazole with chlorosulfonic acid in dichloromethane, followed by quenching with hydrochloric acid to isolate the hydrochloride salt . Purification is achieved through recrystallization in ethanol or column chromatography (silica gel, eluted with a gradient of ethyl acetate/hexane). Purity validation requires ¹H/¹³C NMR for structural confirmation and HPLC (>98% purity) .

Q. How should researchers handle and store this compound to maintain stability?

The sulfonyl chloride group is moisture-sensitive and prone to hydrolysis. Store the compound in a desiccator at −20°C under nitrogen. Avoid exposure to light, strong oxidizing agents, and high temperatures (>40°C), as these conditions promote decomposition into hazardous byproducts (e.g., HCl gas, sulfur oxides) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirm imidazole ring protons (δ 7.5–8.5 ppm) and sulfonyl chloride group integrity.
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions using programs like SHELXL .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺) and chloride adducts .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when optimizing synthetic protocols?

Discrepancies in yields often arise from variations in reaction temperature, stoichiometry, or moisture control. For example, higher temperatures (>50°C) during sulfonation may degrade the sulfonyl chloride group. Systematic Design of Experiments (DoE) with controlled variables (e.g., reaction time, solvent polarity) can identify optimal conditions. Cross-validate results with kinetic studies (e.g., monitoring via in situ IR for sulfonate intermediates) .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during bioconjugation experiments?

Hydrolysis is minimized by:

  • Conducting reactions in anhydrous solvents (e.g., DMF, THF) with molecular sieves.
  • Using tertiary amines (e.g., DIPEA) to scavenge HCl and stabilize reactive intermediates.
  • Rapid purification post-reaction via size-exclusion chromatography to separate hydrolyzed byproducts .

Q. How can this compound be used to study enzyme inhibition mechanisms?

The imidazole moiety binds to heme-containing enzymes (e.g., cytochrome P450, heme oxygenase). Design inhibition assays by:

  • Pre-incubating the compound with microsomal enzymes (rat/mouse liver microsomes).
  • Monitoring enzymatic activity via spectrophotometry (e.g., NADPH depletion at 340 nm).
  • Comparing IC₅₀ values with known inhibitors (e.g., QC-282 for heme oxygenase) to assess selectivity .

Q. What are the challenges in using this compound for polymer synthesis, and how are they addressed?

The sulfonyl chloride group can react with nucleophilic monomers (e.g., amines, alcohols) to form sulfonamide or sulfonate linkages. Challenges include:

  • Side reactions : Competing hydrolysis is suppressed by low-temperature polymerization (−10°C).
  • Monomer stability : Store monomers as hydrochloride salts to prevent premature polymerization .

Methodological Notes

Data Contradiction Analysis :
If conflicting reports arise (e.g., solvent compatibility in vs. ), validate claims via controlled replicate experiments. For instance, test dichloromethane vs. DMSO as solvents under identical conditions and compare yields via ANOVA .

Q. Safety Protocols :

  • Always use PPE (gloves, goggles) and work in a fume hood.
  • Neutralize waste with 10% sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1H-imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride

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